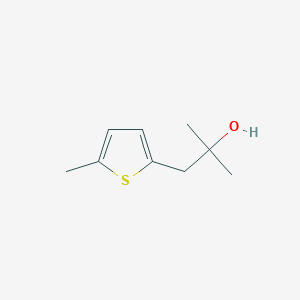

1-(5-Methyl-2-thienyl)-2-methyl-2-propanol

Description

1-(5-Methyl-2-thienyl)-2-methyl-2-propanol is a tertiary alcohol featuring a thienyl substituent. Its structure consists of a hydroxyl group attached to a central carbon atom (C2) bonded to two methyl groups and a 5-methylthiophen-2-yl moiety. The thienyl group introduces sulfur into the structure, influencing electronic properties and hydrogen-bonding capabilities.

Key structural features:

- Tertiary alcohol: The hydroxyl group is bonded to a carbon connected to three other carbons (two methyl groups and the thienyl-bearing carbon).

- Thienyl substituent: The 5-methyl-2-thienyl group contributes aromaticity and sulfur-based reactivity.

Properties

IUPAC Name |

2-methyl-1-(5-methylthiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-7-4-5-8(11-7)6-9(2,3)10/h4-5,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSKITVVWQLYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like diethyl ether or tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The thienyl ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the methyl group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-(5-Methyl-2-thienyl)-2-methyl-2-propanone.

Reduction: 1-(5-Methyl-2-thienyl)-2-methylpropane.

Substitution: Various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Methyl-2-thienyl)-2-methyl-2-propanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol is largely dependent on its chemical structure. The thienyl ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Methyl-2-propanol (tert-Butanol)

- Formula : C₄H₁₀O.

- Structure : A simple tertiary alcohol with three methyl groups attached to the hydroxyl-bearing carbon.

- Key Differences : Lacks the aromatic thienyl group, resulting in lower molecular weight and polarity.

- Crystal Structure: Forms hexamers in the crystalline state via hydrogen bonding, similar to 1-(2,4,6-trimethylphenyl)ethanol ().

1-(5-Methyl-2-thienyl)-1-propanone

- Formula : C₈H₁₀OS.

- Structure: A ketone derivative with a 5-methylthienyl group attached to a propanone backbone.

- Key Differences : The ketone functional group (C=O) replaces the hydroxyl group, altering polarity and reactivity.

1-(4-Vinylphenyl)-2-methyl-2-propanol

- Formula : C₁₂H₁₆O.

- Structure : A tertiary alcohol with a vinylphenyl substituent.

- Key Differences : The aromatic group is phenyl instead of thienyl, and the vinyl group introduces additional conjugation ().

Physical and Chemical Properties

Table 1: Comparative Properties

Key Observations :

- Solubility: The hydroxyl group in 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol enhances water solubility compared to its ketone analog. However, the thienyl group may reduce solubility relative to tert-butanol due to increased hydrophobicity.

- Spectroscopy: Infrared studies of similar alcohols (e.g., tert-butanol) show O-H stretching frequencies near 3300 cm⁻¹, which would shift slightly in the target compound due to electron-withdrawing effects of the thienyl group .

Biological Activity

1-(5-Methyl-2-thienyl)-2-methyl-2-propanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol features a thienyl ring and a hydroxyl group, which are critical for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, influencing their function and activity. Additionally, the compound's lipophilicity enables it to interact effectively with cell membranes, impacting membrane-bound proteins and signaling pathways.

The biological activity of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol is primarily attributed to its interactions with various molecular targets:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

- Enzyme Interaction : The thienyl moiety can engage in π-π interactions with target enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against certain bacterial strains; mechanism likely involves membrane disruption. |

| Anti-inflammatory | Potential to modulate inflammatory pathways; ongoing research required. |

| Enzyme Modulation | Interacts with enzymes/receptors through π-π interactions and hydrogen bonding. |

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. The study utilized standard disk diffusion methods to assess antimicrobial activity, revealing zones of inhibition comparable to known antibiotics.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using in vitro models. The results demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol. This suggests that the compound may have therapeutic implications for conditions characterized by chronic inflammation .

Toxicological Assessment

A comprehensive toxicological assessment highlighted the safety profile of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol. In rodent models, no significant adverse effects were observed at therapeutic doses, establishing a no observed adverse effect level (NOAEL) for further studies in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.